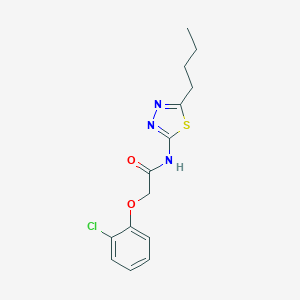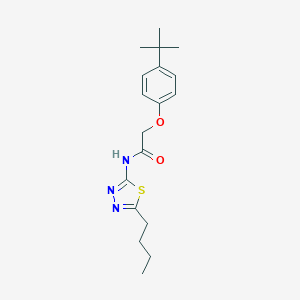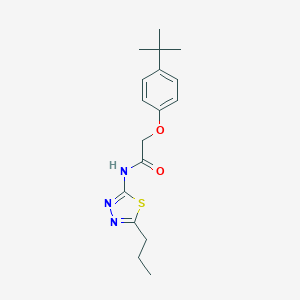![molecular formula C21H15ClF3NO3 B284643 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284643.png)
2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as BAY 43-9006 and Sorafenib, which are the trade names of the drug that contains this compound. However,
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide involves the inhibition of several kinases, including RAF kinases, VEGFR-2, and PDGFR-beta. By inhibiting these kinases, the compound disrupts signaling pathways that are essential for tumor growth and survival. Additionally, the compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has several biochemical and physiological effects. It has been shown to reduce angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, the compound has been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory effects, which may contribute to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for several kinases involved in tumor growth and survival. This specificity allows for targeted inhibition of these kinases, reducing the risk of off-target effects. However, the compound has several limitations, including its potential toxicity and the development of resistance in cancer cells.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide. One area of research is the development of new compounds that target additional kinases involved in tumor growth and survival. Additionally, research is needed to determine the optimal dosing and administration schedule for the compound to maximize its anti-tumor effects. Finally, research is needed to determine the potential applications of the compound in other disease areas, such as inflammatory diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has significant potential in cancer research. Its multi-kinase inhibitory properties make it a promising candidate for the treatment of several types of cancer. However, further research is needed to determine its optimal use and potential applications in other disease areas.
Synthesemethoden
The synthesis of 2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 2-amino-4-chlorophenol with 5-trifluoromethyl-2-nitrobenzoic acid, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with 3-methoxyphenol and 4-(dimethylamino)pyridine to form the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in cancer research. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and metastasis. It has been shown to be effective in the treatment of several types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.
Eigenschaften
Molekularformel |
C21H15ClF3NO3 |
|---|---|
Molekulargewicht |
421.8 g/mol |
IUPAC-Name |
2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H15ClF3NO3/c1-28-14-5-4-6-15(12-14)29-19-10-9-13(21(23,24)25)11-18(19)26-20(27)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,26,27) |
InChI-Schlüssel |
PJKGILXNDCNCCX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)




![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)


![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)

